
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide is a heterocyclic compound with the molecular formula C5H8N4O. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-4H-pyrazole-1-carboximidamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide. This reaction is carried out in an ethanolic solution and requires refluxing for 4-8 hours . The resulting product can be further modified to obtain various derivatives by reacting with different hydrazonoyl chlorides and bromoacetyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: The compound is used in the development of dyes, agrochemicals, and fluorescent substances.
Wirkmechanismus
The mechanism of action of 3-methyl-5-oxo-4H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of the epidermal growth factor receptor kinase (EGFR), inhibiting its activity . This inhibition can lead to the suppression of cancer cell proliferation. The compound’s structure allows it to form stable complexes with various enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide: This compound has a similar pyrazole core but with a benzyl group attached, which can alter its chemical and biological properties.
3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide: Another derivative with a carboxamide group, which can influence its reactivity and applications.
Uniqueness
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and its potential anticancer properties make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
27623-72-9 |
|---|---|
Molekularformel |
C5H8N4O |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(10)9(8-3)5(6)7/h2H2,1H3,(H3,6,7) |
InChI-Schlüssel |
CLKWKXLKGJNIEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


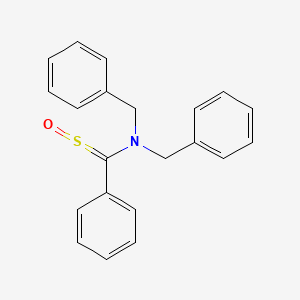
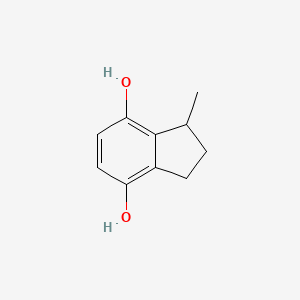
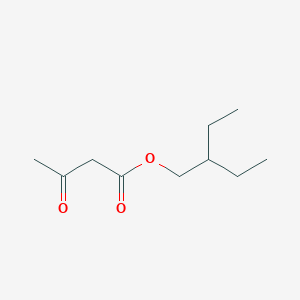


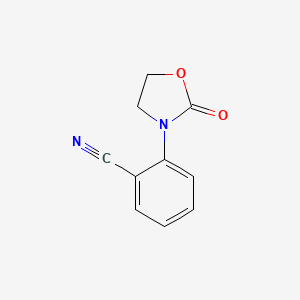
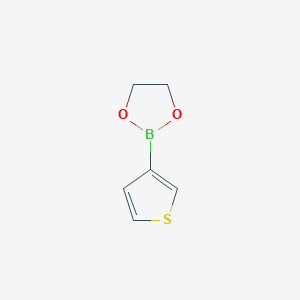

![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
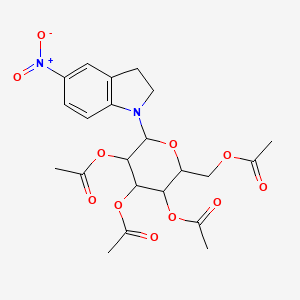
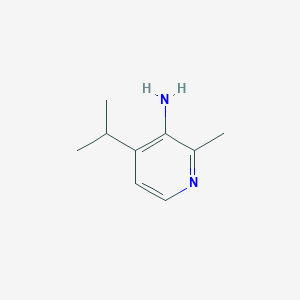
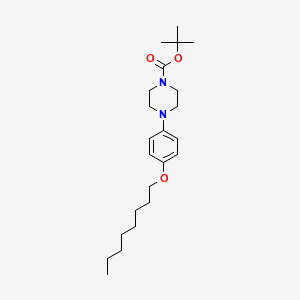
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)
![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)
